1-(3-Chlorobenzyl)piperidin-4-amine

Übersicht

Beschreibung

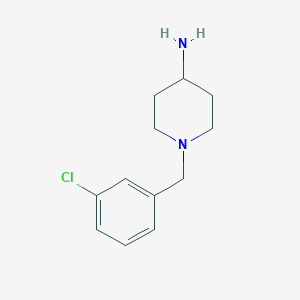

1-(3-Chlorobenzyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzyl group at the nitrogen atom and an amine group at the 4-position

Wirkmechanismus

Target of Action

1-(3-Chlorobenzyl)piperidin-4-amine is a potent and selective inhibitor of protein kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB . It inhibits PKB activity by preventing ATP from binding, which is necessary for the phosphorylation process that activates the kinase .

Biochemical Pathways

The inhibition of PKB affects the PI3K signaling pathway . This pathway is involved in cellular processes such as cell proliferation and survival . By inhibiting PKB, this compound can potentially disrupt these processes, leading to effects such as reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the overall state of the PI3K signaling pathway within those cells . In general, inhibition of PKB can lead to reduced cell proliferation and increased apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its overall effect .

Biochemische Analyse

Biochemical Properties

1-(3-Chlorobenzyl)piperidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This suggests that this compound may play a role in biochemical reactions involving these enzymes.

Cellular Effects

The compound’s influence on cell function is significant. It has been reported to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that the compound may bind to these enzymes, inhibiting or activating them, and causing changes in gene expression.

Vorbereitungsmethoden

The synthesis of 1-(3-Chlorobenzyl)piperidin-4-amine typically involves several steps:

Starting Material: The synthesis begins with 1-benzyl-4-aminopiperidine.

Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate (BOC) in tetrahydrofuran (THF) to form a BOC-protected intermediate.

Debenzylation: The benzyl group is removed by hydrogenation in methanol using a catalytic amount of palladium on carbon (Pd/C) under atmospheric pressure.

Chlorination: The resulting intermediate is then reacted with 3-chlorobenzyl chloride to introduce the 3-chlorobenzyl group.

Deprotection: Finally, the BOC protecting group is removed under acidic conditions to yield this compound.

Analyse Chemischer Reaktionen

1-(3-Chlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various substituted derivatives.

Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds or aromatic rings present in the compound.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here is information regarding the applications of 1-(3-Chlorobenzyl)piperidin-4-amine:

This compound is a chemical compound with the molecular formula C12H17ClN2 . The CAS number for this compound is 343778-59-6 .

Scientific Research Applications

- PKB Inhibitor Development this compound is used in the development of PKB (protein kinase B) inhibitors . PKB inhibitors have potential as antitumor agents because signaling through PKB is frequently deregulated in cancer .

- Selective Inhibition of PKB: Modifications of 4-amino-4-benzylpiperidines, including this compound, led to compounds with higher selectivity for PKB . Compound 2 (CCT128930), a potent ATP-competitive inhibitor of PKBβ, also showed inhibition of relevant molecular biomarkers in the PI3K−PKB−mTOR pathway in cells . This compound was 28-fold selective for PKB compared to the structurally homologous kinase PKA and showed good overall selectivity for PKB and other AGC kinases in a wider kinome profile .

- NLRP3 inflammasome inhibitors: In the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors, researchers used a pharmacophore-hybridization strategy . Chemical modulation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzodiazol-2-one was performed .

- Meningioma research: Digital cell image analyses of Feulgen-stained nuclei were performed on meningiomas . The densitometric parameter SEXT, which describes nuclear DNA content, as well as the morphometric values LENG (a computer-assisted measurement of nuclear circumference), AREA (a computer-assisted measurement of nuclear area), FCON (a parameter that describes nuclear roundness), and CONC (a describing nuclear contour), evaluated with the software IMAGE C, were correlated to World Health Organization (WHO) grading using univariate and multivariate methods .

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorobenzyl)piperidin-4-amine can be compared with other piperidine derivatives:

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown significant antitumor activity.

1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds exhibit high selectivity for resistant strains of Plasmodium falciparum, making them potential antimalarial agents.

Biologische Aktivität

1-(3-Chlorobenzyl)piperidin-4-amine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily recognized for its interactions with neurotransmitter systems, which may have implications for treating various central nervous system disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships.

The primary target of this compound is the Protein Kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including metabolism, growth, and survival. The compound is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system, acting as either an agonist or antagonist. This modulation influences signal transduction pathways and neuronal activity, potentially leading to therapeutic effects in mood disorders and anxiety.

Pharmacological Effects

This compound exhibits a range of pharmacological activities that are noteworthy:

- Antidepressant Activity : Similar compounds have shown efficacy in alleviating symptoms of depression by interacting with serotonin and dopamine receptors.

- Anxiolytic Effects : The compound may possess anxiolytic properties, making it a candidate for further research in anxiety treatments.

- Neurotransmitter Interaction : Studies indicate that derivatives can interact with cholinesterases, critical enzymes in neurotransmission, suggesting potential roles in cognitive enhancement.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives like this compound is significantly influenced by their structural features. The following table summarizes key analogs and their biological activities:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 1-(4-Chlorobenzyl)piperidin-4-amine | Structure | Chlorine on para position | Antidepressant activity |

| 1-(3-Fluorobenzyl)piperidin-4-amine | Structure | Fluorine instead of chlorine | Potential anxiolytic effects |

| N-(3-Chlorobenzyl)-piperidin-4-amine | Structure | Different nitrogen substitution | Varying receptor interaction profiles |

The unique substitution pattern on the benzyl group of this compound may confer distinct pharmacological properties compared to its analogs. Its specific interactions with neurotransmitter systems make it a valuable candidate for further study in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antiviral Activity : A study reported that piperidine derivatives exhibited moderate protection against viruses like CVB-2 and HSV-1. Although not directly tested on this compound, this highlights the potential for exploring antiviral applications .

- Cholinesterase Inhibition : Research indicates that modifications to the piperidine structure can enhance binding affinity to cholinesterases, suggesting that this compound could be effective against neurodegenerative diseases where cholinergic signaling is disrupted.

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJVQMGXUOSEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.